molecular formula C19H19NO4 B2930847 (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 869077-11-2

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2930847
CAS No.: 869077-11-2
M. Wt: 325.364
InChI Key: DSXPXGQWHHKIMD-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This benzofuran-3(2H)-one derivative features a Z-configuration at the benzylidene moiety, a dimethylaminomethyl group at position 7, a hydroxyl group at position 6, and a 4-methoxybenzylidene substituent at position 2. The 4-methoxy group contributes electron-donating effects, influencing resonance and binding affinity .

Properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20(2)11-15-16(21)9-8-14-18(22)17(24-19(14)15)10-12-4-6-13(23-3)7-5-12/h4-10,21H,11H2,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXPXGQWHHKIMD-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been evaluated for various pharmacological effects, including anti-inflammatory, anticancer, and antioxidant properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₂₄H₃₁N₃O₃
  • Molecular Weight : 413.54 g/mol
  • Key Functional Groups : Benzofuran nucleus, methoxy group, dimethylamino group.

Anti-inflammatory Activity

Research indicates that compounds with a benzofuran core exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have been shown to suppress pro-inflammatory cytokines such as TNF-α and IL-1β through inhibition of the NF-κB signaling pathway. In a study involving murine macrophages, certain benzofuran derivatives demonstrated concentration-dependent inhibition of these cytokines by blocking the nuclear translocation of p65, a key component of NF-κB activation .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied. Compounds structurally related to this compound have shown promising results against various cancer cell lines. For example, derivatives were tested for their ability to inhibit tubulin polymerization in cancer cells, demonstrating significant cytotoxic effects . The structure-activity relationship (SAR) studies reveal that modifications in the benzofuran scaffold can enhance anticancer activity through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that benzofuran derivatives significantly reduce TNF levels in activated macrophages.
Study 2 Reported potent anticancer activity against A549 lung cancer cells with specific structural modifications enhancing efficacy.
Study 3 Found that certain derivatives exhibited selective cytotoxicity towards K562 leukemia cells without affecting non-cancerous HaCat cells.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxy group at C-6 and the dimethylamino-methyl group at C-7 are key reactive sites:

  • C-6 Hydroxy Group :
    • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form esters.
    • Etherification : Forms alkyl/aryl ethers via Williamson synthesis using alkyl halides (e.g., methyl iodide) .
  • C-7 Dimethylamino-Methyl Group :
    • Quaternary Ammonium Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility.

Example Reaction: Compound+AcClEt3N DCMC 6 Acetate Derivative\text{Compound}+\text{AcCl}\xrightarrow{\text{Et}_3\text{N DCM}}\text{C 6 Acetate Derivative}

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes substitution at activated positions:

  • Nitration : Occurs at C-5 (para to C-6 hydroxy) using HNO₃/H₂SO₄ .
  • Halogenation : Bromination at C-4 or C-5 with Br₂/FeBr₃ .

Regioselectivity Table:

PositionReactivityDirecting Group
C-4ModerateMethoxy (C-2)
C-5HighHydroxy (C-6)
C-7LowSteric hindrance

Oxidation and Reduction

  • Oxidation of C-6 Hydroxy :
    • Forms a quinone derivative using KMnO₄ or DDQ .
  • Reduction of Benzylidene Double Bond :
    • Catalytic hydrogenation (H₂/Pd-C) reduces the Z-configuration to a single bond, altering planarity .

Key Finding :
Oxidation to quinone enhances tyrosinase inhibition (IC₅₀ = 63.37 µM) .

Mannich and Aminomethylation Reactions

The C-5 and C-7 positions participate in regioselective aminomethylation:

  • Mannich Reaction :
    • Reacts with formaldehyde and secondary amines (e.g., piperidine) to form C-5 or C-7 aminomethyl derivatives .

Conditions :

  • Solvent: DMF/EtOH
  • Catalyst: KOH
  • Yield: 65–79% .

Demethylation of Methoxy Group

The 4-methoxybenzylidene group undergoes demethylation under acidic conditions:4 OCH3BBr3,CH2Cl24 OH\text{4 OCH}_3\xrightarrow{\text{BBr}_3,\text{CH}_2\text{Cl}_2}\text{4 OH}This reaction increases polarity and hydrogen-bonding capacity .

Stereochemical Transformations

  • Z → E Isomerization :
    • Occurs under UV light or thermal conditions, altering biological activity .
  • Crystallographic Stability :
    • The Z-configuration is stabilized by intramolecular hydrogen bonding (O-H⋯O) .

Biological Activity-Driven Reactions

  • Tyrosinase Inhibition :
    • The hydroxy group at C-6 forms hydrogen bonds with His-42 and His-60 residues in tyrosinase .
  • Antimicrobial Modifications :
    • Halogenation (e.g., Br at C-5) enhances activity against Staphylococcus aureus (MIC = 5 µM) .

Mechanistic Insights

  • Hydrogen Bonding : The C-6 hydroxy and C-3 carbonyl groups form a conjugated system, stabilizing intermediates during electrophilic substitution .
  • Steric Effects : The 4-methoxybenzylidene group hinders reactions at C-2 and C-3.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzylidene and Amino Groups

(Z)-7-((Diethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one ()
  • Structural Differences: Amino Group: Diethylamino (vs. Benzylidene Substituent: 2-Methyl (ortho-substituted) introduces steric hindrance, which may reduce binding efficiency compared to the para-methoxy group in the target compound.
  • Inferred Properties: Lower aqueous solubility due to higher hydrophobicity. Reduced bioavailability compared to the dimethylamino analog .
(E)-6-(Benzyloxy)-2-(4-Bromobenzylidene)-7-methylbenzofuran-3(2H)-one ()
  • Structural Differences: Configuration: E-isomer (vs. Substituents: 4-Bromo (electron-withdrawing) and benzyloxy (bulky) groups reduce solubility but may enhance halogen bonding interactions.
  • Inferred Properties :
    • Lower solubility due to bromine’s hydrophobicity.
    • Possible enhanced target affinity via halogen bonds, though steric bulk may offset gains .

Impact of Position 7 Modifications

6-Hydroxy-2-(4-Methoxybenzylidene)-7-methylbenzofuran-3(2H)-one ()
  • Structural Differences: Position 7: Methyl group (vs. dimethylaminomethyl) reduces polarity, increasing lipophilicity.
  • Inferred Properties: Lower solubility and bioavailability compared to the target compound.

Drug-Likeness and Bioavailability Trends ()

Benzofuran derivatives with hydroxyl and methoxy groups, such as (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, exhibit favorable drug-like properties:

  • Solubility : High due to polar substituents.
  • Bioavailability Scores : 0.55–0.56 (moderate).
  • Synthetic Accessibility Score (SAS): 1.5–3.42 (indicating feasible synthesis). The target compound’s dimethylaminomethyl group may further improve solubility compared to methyl or bromo analogs, though its SAS could be slightly higher due to synthetic complexity .

Q & A

Q. What are the standard synthetic routes for (Z)-configured benzofuran-3(2H)-one derivatives, and how can the stereochemistry be controlled?

The synthesis typically involves a Claisen-Schmidt condensation between a benzofuran-3(2H)-one precursor (e.g., 6-hydroxy-7-methylbenzofuran-3(2H)-one) and a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde). The Z-configuration is influenced by steric and electronic factors during the aldol-like reaction. Polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., piperidine) favor kinetic control, yielding the Z-isomer. Characterization via 1H^1H-NMR coupling constants (e.g., J1214HzJ \approx 12–14 \, \text{Hz} for trans-olefinic protons) and NOESY correlations can confirm stereochemistry .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}\text{C}-NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, hydroxy at δ 9–12 ppm). 2D techniques (HMBC, HSQC) confirm connectivity between the benzylidene group and benzofuran core .
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O–H, ~3200 cm1^{-1}) groups validate functional groups .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) in crystalline forms .

Q. How is the biological activity of this compound evaluated in preliminary assays?

  • In vitro antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases using recombinant proteins .

Advanced Research Questions

Q. How does stereochemical stability impact biological activity, and what methods assess isomerization under physiological conditions?

The Z-isomer’s bioactivity may differ from the E-isomer due to spatial orientation of the benzylidene group. Stability studies use:

  • HPLC with chiral columns to monitor isomer ratios over time.
  • Variable-temperature NMR to detect thermal isomerization (e.g., in DMSO at 37°C) .
  • Molecular dynamics simulations to predict binding mode changes upon isomerization .

Q. What structure-activity relationship (SAR) strategies optimize this compound’s potency?

  • Substituent modification : Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity or with bulky groups (e.g., tert-butyl) to improve target selectivity .
  • Scaffold hybridization : Fuse with aurone or indanone moieties to modulate π-π stacking interactions .
  • Pro-drug design : Mask the hydroxy group with acetyl or glycosyl groups to improve bioavailability .

Q. What computational tools predict binding targets and pharmacokinetic properties?

  • Molecular docking (AutoDock, MOE) : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., DRAK2 kinase) .
  • ADMET prediction (SwissADME, pkCSM) : Assess logP (lipophilicity), CYP450 metabolism, and BBB permeability .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

  • HPLC-DAD/LC-MS : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for separation from degradation products. Validate linearity (R2^2 > 0.99), LOD (<1 µg/mL), and recovery (>95%) .
  • Stability-indicating assays : Stress testing under heat, light, and pH extremes to identify major degradation pathways .

Q. What mechanistic studies elucidate its mode of action in cellular models?

  • Apoptosis assays : Annexin V/PI staining and caspase-3 activation via flow cytometry .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., pro-apoptotic BAX/BAK) .
  • Kinase activity assays : Measure ATPase inhibition using recombinant kinases (e.g., via ADP-Glo) .

Q. How should contradictory data between in vitro and in vivo efficacy be addressed?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution (e.g., LC-MS/MS) to identify bioavailability issues .
  • Metabolite identification : Use HRMS to detect phase I/II metabolites that may alter activity .
  • 3D tumor spheroid models : Bridge the gap between monolayer cultures and animal studies .

Q. What green chemistry approaches improve the sustainability of its synthesis?

  • Solvent-free microwave synthesis : Reduces reaction time (from hours to minutes) and improves yield (>80%) .
  • Biocatalysis : Use lipases or oxidoreductases for enantioselective modifications under mild conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.